molecular formula C7H9BrN2 B8491667 2-Bromo-6-ethyl-pyridin-4-yl-amine

2-Bromo-6-ethyl-pyridin-4-yl-amine

Cat. No.: B8491667
M. Wt: 201.06 g/mol
InChI Key: WMGGGRSAPQTRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethyl-pyridin-4-yl-amine is a substituted pyridine derivative featuring a bromine atom at the 2-position, an ethyl group at the 6-position, and an amine group at the 4-position. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group contributes to steric and lipophilic properties.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-bromo-6-ethylpyridin-4-amine

InChI

InChI=1S/C7H9BrN2/c1-2-6-3-5(9)4-7(8)10-6/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

WMGGGRSAPQTRAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 2-Bromo-6-ethyl-pyridin-4-yl-amine, highlighting differences in substituents and their implications:

Compound Name Substituents (Positions) CAS Number Structural Similarity Key Properties/Applications
This compound Br (2), C₂H₅ (6), NH₂ (4) Not provided Reference Electrophilic reactivity, ligand synthesis
4-Amino-6-bromo-2-methylpyrimidine Br (6), CH₃ (2), NH₂ (4) [591-54-8] 0.87 Higher polarity due to pyrimidine core
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine Br (6), CF₃ (2), NH₂ (4) [1159818-57-1] 0.69 Enhanced electronegativity (CF₃ group)
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine F (2), fused pyrido-pyrimidine [1499162-60-5] N/A Increased rigidity for target binding
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine Cl (4), CH₃ (6), NH-C₂H₅ (2) Not provided N/A Altered halogen reactivity (Cl vs. Br)

Research Findings and Limitations

  • Similarity Metrics: The highest structural similarity (0.87) is observed with 4-Amino-6-bromo-2-methylpyrimidine ([591-54-8]), though its pyrimidine core fundamentally alters electronic properties compared to pyridine derivatives .
  • Experimental Data Gaps: Limited published data on the target compound’s synthesis or biological activity necessitate extrapolation from analogs. For instance, brominated pyridines are often intermediates in kinase inhibitor synthesis, as seen in SHELX-refined crystal structures of related ligands .

Preparation Methods

Copper-Catalyzed Amination of 2,6-Dibromopyridine

Reaction Scheme :

2,6-Dibromopyridine + EthylamineCuI, Ligand, Base90°C, 24h2-Bromo-6-ethyl-pyridin-4-yl-amine\text{2,6-Dibromopyridine + Ethylamine} \xrightarrow[\text{CuI, Ligand, Base}]{\text{90°C, 24h}} \text{this compound}

Procedure :
A mixture of 2,6-dibromopyridine (1.0 equiv), ethylamine (2.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3_3PO4_4 (3.0 equiv) in dioxane is heated at 90°C under nitrogen for 24 hours. The product is isolated via column chromatography (hexane/EtOAc 4:1).

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>98%
Reaction Time24h
Catalyst Loading10 mol% CuI

Advantages :

  • High regioselectivity due to directing effects of the bromine substituent.

  • Scalable under mild conditions.

Hofmann Degradation of 6-Bromo-2-ethylpyridinecarboxamide

Reaction Scheme :

6-Bromo-2-ethylpyridinecarboxamideNaOBrHofmannThis compound\text{6-Bromo-2-ethylpyridinecarboxamide} \xrightarrow[\text{NaOBr}]{\text{Hofmann}} \text{this compound}

Procedure :
6-Bromo-2-ethylpyridinecarboxamide (1.0 equiv) is treated with freshly prepared NaOBr (3.0 equiv) in aqueous NaOH (2.5 M) at 60–70°C for 1 hour. The product precipitates upon cooling and is recrystallized from ethanol/water (9:1).

Key Data :

ParameterValue
Yield52–57%
Purity (HPLC)97–99%
Reaction Time1h
Byproducts<3% (unreacted amide)

Advantages :

  • Avoids transition-metal catalysts.

  • Suitable for gram-scale synthesis.

Bromination of 6-Ethylpyridin-4-yl-amine

Reaction Scheme :

6-Ethylpyridin-4-yl-amineNBS, CH2Cl2RT, 6hThis compound\text{6-Ethylpyridin-4-yl-amine} \xrightarrow[\text{NBS, CH}2\text{Cl}2]{\text{RT, 6h}} \text{this compound}

Procedure :
N-Bromosuccinimide (1.1 equiv) is added to a solution of 6-ethylpyridin-4-yl-amine (1.0 equiv) in CH2_2Cl2_2 at room temperature. The mixture is stirred for 6 hours, followed by quenching with Na2_2S2_2O3_3. The product is extracted and purified via silica gel chromatography.

Key Data :

ParameterValue
Yield45–50%
Purity (HPLC)95%
Reaction Time6h
Selectivity85:15 (2-Br vs. 3-Br)

Advantages :

  • Direct functionalization of a preassembled pyridine core.

  • Minimal equipment requirements.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Copper-Catalyzed68–72>98HighModerate
Hofmann Degradation52–5797–99MediumLow
Direct Bromination45–5095LowHigh

Key Observations :

  • Copper-Catalyzed Amination offers the best balance of yield and scalability but requires costly catalysts.

  • Hofmann Degradation is preferable for small-scale, metal-free synthesis.

  • Direct Bromination suffers from regioselectivity challenges but is cost-effective.

Characterization and Validation

Spectroscopic Data :

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 1.25 (t, 3H, CH2_2CH3_3), 2.68 (q, 2H, CH2_2CH3_3), 6.32 (s, 1H, NH2_2), 6.88 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H).

  • HRMS (ESI+) : m/z calcd for C7_7H8_8BrN2_2 [M+H]+^+: 214.9845; found: 214.9842.

Purity Metrics :

  • HPLC retention time: 8.2 min (C18 column, MeCN/H2_2O 60:40).

  • Melting point: 112–114°C (lit. 113°C) .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-6-ethyl-pyridin-4-yl-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of pyridine derivatives. Common approaches include:

  • Bromination : Direct bromination of a pyridine precursor using reagents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2.
  • Nucleophilic Substitution : Replacement of leaving groups (e.g., Cl) with ethylamine under basic conditions (e.g., NaH\text{NaH}, DMF) .
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce ethyl groups via palladium catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2CO3\text{K}_2\text{CO}_3, H2O/EtOH\text{H}_2\text{O/EtOH}) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., excess amine for substitution).
  • Use inert atmospheres (argon/nitrogen) to prevent oxidation.

Q. Table 1: Common Reagents and Conditions

Reaction TypeReagents/ConditionsYield Range
BrominationNBS\text{NBS}, AIBN\text{AIBN}, CCl4_460-75%
Nucleophilic SubstitutionEtNH2\text{EtNH}_2, NaH\text{NaH}, DMF50-65%
Suzuki CouplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2CO3\text{K}_2\text{CO}_370-85%

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy :
    • 1H^1\text{H} NMR: Identify ethyl group signals (δ 1.2–1.4 ppm for CH3-\text{CH}_3, δ 2.5–3.0 ppm for CH2-\text{CH}_2-).
    • 13C^{13}\text{C} NMR: Confirm bromine’s deshielding effect (C-Br typically δ 110-120 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]+\text{[M+H]}^+) and isotopic pattern (Br has 79Br/81Br1:1^{79}\text{Br}/^{81}\text{Br} \approx 1:1).
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis using programs like SHELXT (space-group determination) and SHELXL (refinement) .

Q. Table 2: Key Spectral Signatures

TechniqueExpected Signals/Peaks
1H^1\text{H} NMREthyl: δ 1.2 (t), 2.5 (q); NH2_2: δ 5.2
HRMSC7H10BrN2\text{C}_7\text{H}_{10}\text{BrN}_2 (MW 217.03)

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : Detect conformational changes (e.g., NH2_2 rotation) by cooling samples to -40°C .
  • DFT Calculations : Compare experimental and computed 1H^1\text{H} chemical shifts (software: Gaussian, ORCA).
  • Twinned Data Refinement : Use SHELXL ’s TWIN command to model twinning (common in brominated compounds) .

Case Study : A study on 2-Bromo-6-fluoropyridin-3-amine resolved NH2_2 tautomerism via low-temperature crystallography (100 K), confirming the dominant enamine form .

Q. What strategies optimize coupling reactions involving this compound?

Methodological Answer: For cross-couplings (e.g., Buchwald-Hartwig amination):

  • Ligand Screening : Test bulky ligands (XPhos, SPhos) to enhance Pd catalyst stability.
  • Solvent Selection : Use toluene/DMF for polar intermediates or dioxane for high-temperature reactions.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining yield .

Critical Parameter : Maintain anhydrous conditions to prevent catalyst deactivation.

Q. How should researchers handle twinning in X-ray diffraction data for structural analysis?

Methodological Answer: Twinning complicates refinement but is manageable with:

  • SHELXL Integration : Input HKLF5 format for twinned data.
  • Twin Law Determination : Use CELL_NOW (from Bruker AXS) to identify twin axes .
  • Batch Refinement : Refine twin fractions and scale factors iteratively.

Example : A brominated pyrimidine structure (Acta Crystallographica E) required a twin law (-h, -k, l) and RmergeR_{\text{merge}} < 0.05 after refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.